

# Health and Safety of Diarylide Yellow: A Technical Guide

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## Compound of Interest

Compound Name: *Diarylide Yellow*

Cat. No.: *B1668936*

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This technical guide provides an in-depth overview of the health and safety considerations associated with **Diarylide Yellow** pigments. **Diarylide Yellows** are a class of organic pigments used in a wide range of applications, including printing inks, plastics, and coatings. While generally considered to have low acute toxicity, a comprehensive understanding of their potential hazards, particularly concerning thermal decomposition and long-term exposure, is crucial for ensuring safe handling and use in research and development settings.

## Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for various **Diarylide Yellow** pigments. These pigments are often identified by their Colour Index (C.I.) names, such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. The data is primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Toxicity Data for **Diarylide Yellow** Pigments

Pigment Name	CAS No.	Test Species	Route of Administration	LD50/LC50 Value	Reference
Pigment Yellow 12	6358-85-6	Rat	Oral	> 5000 mg/kg bw	<a href="#">[1]</a>
		Dermal			
		Inhalation (dust)			
Pigment Yellow 13	5102-83-0	Rat	Oral	> 5000 mg/kg bw	<a href="#">[2]</a>
		Dermal			
		Inhalation (dust)			
Pigment Yellow 83	5567-15-7	Rat	Oral	> 5000 mg/kg bw	<a href="#">[3]</a>
		Dermal			
		Inhalation (dust)			

Table 2: Repeated Dose Toxicity Data for **Diarylide Yellow** Pigments

Pigment Name	CAS No.	Test Species	Route of Administration	Study Duration	NOAEL (No-Observed-Adverse-Effect Level)	Reference
Pigment Yellow 12	6358-85-6	Rat	Oral	28 days	1000 mg/kg bw/day	<a href="#">[4]</a>
Pigment Yellow 13	5102-83-0	Rat	Oral	28 days	1000 mg/kg bw/day	<a href="#">[4]</a>
Pigment Yellow 83	5567-15-7	Rat	Oral	90 days	1000 mg/kg bw/day	<a href="#">[4]</a>

Table 3: Genotoxicity and Carcinogenicity Data for **Diarylide Yellow** Pigments

Pigment Name	CAS No.	Test System	Result	Reference
Pigment Yellow 12	6358-85-6	Ames Test (Bacterial Reverse Mutation)	Non-mutagenic	[4]
In vitro Mammalian Chromosome Aberration Test	Non-clastogenic	[4]		
Carcinogenicity Bioassay (Rat, Mouse)	No evidence of carcinogenicity	[5]		
Pigment Yellow 13	5102-83-0	Ames Test (Bacterial Reverse Mutation)	Non-mutagenic	[4]
Pigment Yellow 83	5567-15-7	Ames Test (Bacterial Reverse Mutation)	Non-mutagenic	[4]
Carcinogenicity Bioassay (Rat, Mouse)	No evidence of carcinogenicity	[4]		

## Key Health and Safety Considerations

### Acute Effects

**Diarylide Yellow** pigments generally exhibit low acute toxicity via oral, dermal, and inhalation routes.[1][2][3] However, as with any fine powder, inhalation of dust can cause mechanical irritation to the respiratory tract.[6][7] Direct contact with the eyes may also cause physical irritation.[6][7] Skin contact may result in mild irritation in some individuals.[6]

## Chronic Effects

Repeated dose studies in animals have not shown significant systemic toxicity at high dose levels.<sup>[4]</sup> Long-term carcinogenicity bioassays on rats and mice have not provided evidence of a carcinogenic effect for **Diarylide Yellow** pigments themselves.<sup>[4][5]</sup> Similarly, in vitro genotoxicity tests have been negative.<sup>[4]</sup>

## Thermal Decomposition

A critical safety concern for **Diarylide Yellow** pigments is their potential for thermal decomposition at temperatures exceeding 200°C (392°F).<sup>[1][8]</sup> This decomposition can lead to the formation of 3,3'-dichlorobenzidine (DCB), a compound classified as a potential human carcinogen.<sup>[1][9]</sup> Therefore, it is imperative to avoid overheating these pigments during processing and handling.

## Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized and internationally accepted protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for key experiments cited.

### Acute Oral Toxicity (OECD 423)

- **Test Principle:** The acute toxic class method is a stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.
- **Test Animals:** Typically, young adult female rats are used.
- **Procedure:** A starting dose is administered to a group of three animals. The substance is administered orally by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Depending on the outcome, the test is continued with subsequent groups at higher or lower fixed dose levels.
- **Observations:** Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

## Acute Dermal Toxicity (OECD 402)

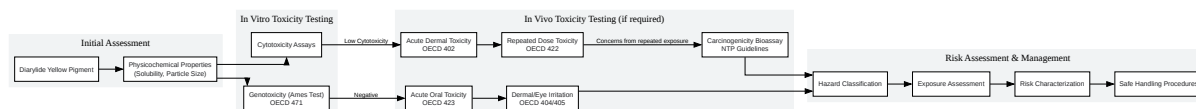
- **Test Principle:** This test assesses the potential for a substance to cause toxicity when applied to the skin.
- **Test Animals:** Adult rats, rabbits, or guinea pigs are used.
- **Procedure:** The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is covered with a porous gauze dressing for a 24-hour exposure period. A limit test at 2000 mg/kg body weight is often performed initially.
- **Observations:** Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals.

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- **Test Principle:** This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
- **Procedure:** The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations of the test substance are tested in triplicate.
- **Evaluation:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

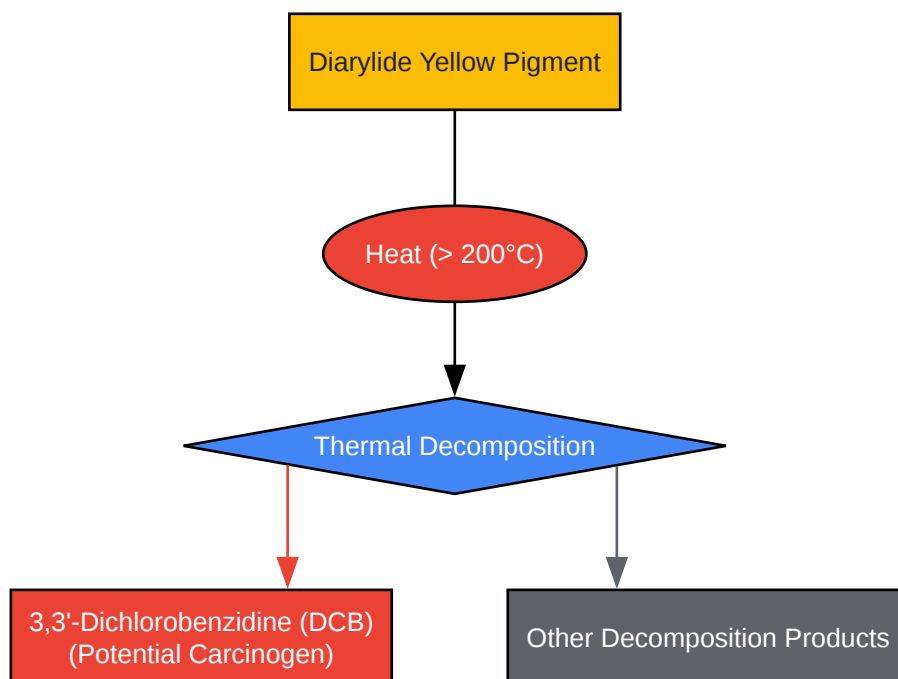
## Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: Hazard Identification Workflow for **Diarylide Yellow**.



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Caption: Thermal Decomposition of **Diarylide Yellow**.

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